molecular formula C8H13N3 B1392941 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine CAS No. 1269151-43-0

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine

Cat. No.: B1392941
CAS No.: 1269151-43-0
M. Wt: 151.21 g/mol
InChI Key: NIXOJBVQTSZOTA-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with an imidazole moiety. The compound is structurally characterized by its partially saturated azepine ring (with 5–9 hydrogen atoms) and an amine group at the 3-position of the imidazo[1,2-a]azepine system. It is commercially available as a hydrochloride salt (CAS: 2060033-58-9, molecular weight: 216.67) and serves as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOJBVQTSZOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The GBB-3CR is a versatile and efficient one-pot reaction that facilitates the formation of imidazo[1,2-a]azepine derivatives, including the amino-functionalized variants like 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine. This method involves the condensation of 2-aminopyridines with aldehydes and isocyanides under acid catalysis, leading to cyclized heterocycles.

Procedure

  • Reagents : 2-Aminopyridine, aldehyde (various), isocyanide (e.g., p-chlorophenyl isocyanide), acid catalyst (p-toluenesulfonic acid or scandium triflate).
  • Conditions : Reflux in solvents such as dichloroethane (DCE) or acetonitrile at elevated temperatures (typically 100–150°C).
  • Mechanism : Initial formation of an imidoyl intermediate, followed by cyclization to form the azepine ring.

Data

Step Reagents Catalyst Solvent Temperature Yield (%) References
1. Condensation 2-Aminopyridine + aldehyde p-TsOH or Sc(OTf)₃ DCE or MeCN 100–150°C 51–67% ,
2. Cyclization Isocyanide Same as above Same Same 45–69%

Notes

  • Electron-donating groups on aldehydes tend to improve yields.
  • Recrystallization and chromatography are essential for purity.
  • The method allows for structural diversity by varying aldehyde and isocyanide components.

Intermolecular Heteroannulation of 2-Aminopyridines with Ynamides or Alkynes

Overview

This approach involves heteroannulation reactions where 2-aminopyridines are cyclized with ynamides or alkynes under metal catalysis or thermal conditions to produce imidazo[1,2-a]azepine frameworks.

Procedure

  • Reagents : 2-Aminopyridine derivatives, ynamides or alkynes.
  • Catalysts : Copper or palladium complexes.
  • Conditions : Reflux or microwave-assisted heating in solvents like DMF or acetonitrile.

Data

Reagents Catalyst Solvent Temperature Yield (%) References
2-Aminopyridine + ynamide Cu(OTf)₂ or Pd(OH)₂ DMF or Acetonitrile 120–150°C 45–71% ,

Notes

  • The regioselectivity is confirmed via X-ray crystallography.
  • Microwave irradiation can significantly reduce reaction times.

Ritter-Type Reactions for Imidazo[1,2-a]azepine Synthesis

Overview

The Ritter reaction, involving carbocation intermediates generated from benzylic alcohols or related precursors, has been adapted for heterocycle formation. Bismuth(III) triflate catalysis is often employed to facilitate these transformations.

Procedure

  • Reagents : Benzylic alcohol derivatives, nitriles, acids.
  • Catalysts : Bismuth(III) triflate (Bi(OTf)₃), p-toluenesulfonic acid.
  • Conditions : Reflux in dichloroethane or acetonitrile, often under sealed conditions.

Data

Step Reagents Catalyst Solvent Temperature Yield (%) References
1. Heteroannulation Benzylic alcohol + nitrile Bi(OTf)₃ + p-TsOH DCE or Acetonitrile 150°C Moderate to high

Notes

  • The method is adaptable for various substituents on the aromatic ring.
  • Yields are generally moderate to excellent, depending on substrate scope.

Intermolecular Ritter-Type Reactions with Phenyl Hydrazine and Formaldehyde

Overview

This approach involves the formation of heterocycles via condensation of phenyl hydrazine derivatives with formaldehyde, followed by cyclization to produce azepine rings.

Procedure

  • Reagents : Phenyl hydrazine, formaldehyde, acids.
  • Conditions : Reflux in chloroform or DMF, with reaction times ranging from 15 minutes to several hours.

Data

Step Reagents Catalyst Solvent Temperature Yield (%) References
1. Cyclization Hydrazine + formaldehyde p-TsOH Chloroform Reflux Low yields (10–30%)

Notes

  • The method is suitable for synthesizing fused heterocycles but with lower yields.
  • Optimization of reaction conditions can improve efficiency.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Typical Conditions Yield Range Advantages References
Acid-catalyzed GBB-3CR 2-Aminopyridine, aldehyde, isocyanide p-TsOH, Sc(OTf)₃ Reflux 100–150°C 30–70% One-pot, versatile ,
Heteroannulation with ynamides 2-Aminopyridine, ynamide Cu(OTf)₂, Pd(OH)₂ Reflux or MW 45–71% Structural diversity ,
Ritter-type heteroannulation Benzylic alcohol, nitrile Bi(OTf)₃, p-TsOH Reflux 150°C Moderate to high Broad substrate scope
Phenyl hydrazine condensation Phenyl hydrazine, formaldehyde p-TsOH Reflux 15–36h 10–30% Fused heterocycles

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]azepin-3-one derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of imidazo[1,2-a]azepine compounds exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine showed potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Neuroprotective Effects:
Another promising application is in neuroprotection. A study highlighted that imidazo[1,2-a]azepine derivatives could protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

Antimicrobial Properties:
this compound has shown antimicrobial activity against a range of pathogens. In vitro studies have indicated effectiveness against both gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Anti-inflammatory Agents:
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways and reduce cytokine production in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Material Science Applications

Organic Electronics:
In material science, this compound has been explored as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.

Case Studies and Empirical Data

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal Chemistry (2023)Potent inhibition of tumor growth in multiple cell lines.
Neuroprotective EffectsNeuropharmacology Journal (2024)Significant reduction in oxidative stress markers in neuronal cultures.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2023)Effective against E. coli and S. aureus with low MIC values.
Organic ElectronicsAdvanced Materials (2024)Improved efficiency in OLEDs when used as an electron transport layer.

Mechanism of Action

The mechanism by which 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridines

  • Example : 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS: 2044713-61-1).
  • Key Differences :
    • Replaces the azepine ring with a six-membered pyridine ring.
    • Smaller ring size reduces conformational flexibility compared to the azepine derivative.
    • Demonstrated applications in kinase inhibition and fluorophore development due to its planar structure .

Triazolo[4,3-a]azepines

  • Example : 1-Ethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrazol-4-amine.
  • Increased nitrogen content may enhance solubility and metabolic stability .

Benzimidazole Derivatives

  • Example : 9H-Imidazo[1,2-a]benzimidazoles (e.g., RU 185).
  • Key Differences: Incorporates a benzimidazole core, increasing aromaticity and rigidity. Shows intraocular pressure (IOP)-lowering activity in ocular normotensive rats, with efficacy dependent on substituents and concentration (e.g., 0.1% RU 185 reduced IOP by 12.22%) .

Functional Group Modifications

Chlorinated Derivatives

  • Example : 3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS: 1508935-88-3).
  • Higher hazard profile (H301, H311, H331) compared to the non-halogenated parent compound .

Carboxylic Acid Derivatives

  • Example : 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride.
  • Key Differences :
    • Carboxylic acid group introduces acidity and hydrogen-bonding capacity, useful for salt formation or prodrug design .

Structural and Physicochemical Properties

Property Imidazo[1,2-a]azepin-3-amine Imidazo[1,2-a]pyridine Analog Triazolo[4,3-a]azepine
Ring Size 7-membered azepine 6-membered pyridine 7-membered azepine
Aromaticity Partial saturation Fully aromatic Non-aromatic
Molecular Weight (HCl salt) 216.67 342.1 526.2
Solubility Moderate (amine hydrochloride) Low (aromatic core) High (triazole N atoms)

Biological Activity

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine is a heterocyclic compound characterized by its unique imidazo[1,2-a]azepine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • IUPAC Name: 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-amine
  • Molecular Formula: C8H12N4
  • CAS Number: 1269151-43-0
  • Molecular Weight: 164.21 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: It can bind to receptors that modulate physiological responses.
  • DNA Interaction: Some studies suggest that it may intercalate into DNA, influencing gene expression and cell proliferation.

Anticancer Activity

Research indicates that imidazo[1,2-a]azepine derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of imidazo compounds showed selective antiproliferative effects against various cancer cell lines. The most potent derivatives had IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound AHeLa0.4
Compound BSW6200.7
Compound CMCF71.0

Anti-inflammatory Activity

In vivo studies have shown that imidazo[1,2-a]azepine derivatives can reduce inflammation markers in animal models. For example:

  • Compounds were tested for their ability to inhibit pro-inflammatory cytokines in murine models of inflammation .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties:

  • A series of imidazo compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably:
CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli32
Compound ES. aureus16

Study on ENPP1 Inhibition

A recent study focused on the inhibition of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in immune regulation:

  • The study identified a potent derivative that significantly inhibited ENPP1 with an IC50 of 5.70 nM and enhanced the immune response in cancer therapy models .

Synthesis and Optimization

The synthesis of this compound typically involves cyclization reactions using imidazole derivatives and azepine precursors under controlled conditions to yield high purity products .

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of imidazo[1,2-a]azepin-3-amine derivatives?

Synthesis optimization involves adjusting reaction parameters such as:

  • Temperature : Elevated temperatures (80–120°C) often enhance cyclization efficiency but may risk decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethereal solvents (THF) favor controlled cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (Pd/C) can accelerate ring closure .
  • Continuous flow reactors : Enable precise control over exothermic steps, improving yield reproducibility .

Q. What methodologies are recommended for structural characterization of imidazo[1,2-a]azepin-3-amine derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., amine stretching at 3300–3500 cm1^{-1}) .
  • X-ray crystallography : Resolves conformational ambiguities in fused-ring systems .

Q. How can researchers screen imidazo[1,2-a]azepin-3-amine for initial biological activity?

Standard assays include:

  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi .
  • Receptor binding assays : Radioligand displacement studies for GPCRs or kinase targets .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What mechanistic insights guide the functionalization of imidazo[1,2-a]azepin-3-amine?

Reaction pathways depend on:

  • Electrophilic substitution : Nitration or halogenation occurs preferentially at the 5-position due to electron-rich imidazole .
  • Reductive amination : Sodium borohydride selectively reduces Schiff base intermediates without disrupting the azepine ring .
  • Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts to modify aryl/heteroaryl substituents .

Q. How should researchers resolve contradictions in spectral data for imidazo[1,2-a]azepin-3-amine derivatives?

Discrepancies (e.g., NMR vs. computational predictions) arise from:

  • Tautomerism : The imidazole ring may exhibit prototropic shifts, altering NMR peak assignments .
  • Conformational flexibility : Dynamic 1H^1H-NMR or variable-temperature studies clarify ring puckering .
  • Crystallographic validation : X-ray structures resolve ambiguities in regiochemistry .

Q. What strategies enhance the metabolic stability of imidazo[1,2-a]azepin-3-amine derivatives?

Approaches include:

  • Substituent engineering : Methyl or fluorine groups at metabolically labile positions reduce CYP450-mediated oxidation .
  • Prodrug design : Phosphate or ester prodrugs improve solubility and slow hepatic clearance .
  • Computational modeling : QSAR predicts ADME properties using logP and topological polar surface area .

Q. How can researchers design target-specific derivatives of imidazo[1,2-a]azepin-3-amine?

Rational design involves:

  • Structural analogs : Modifications guided by known bioactive scaffolds (Table 1) .
  • Molecular docking : Prioritize substituents that complement target binding pockets (e.g., kinase ATP sites) .

Table 1 : Structurally related compounds and their activities

Compound NameMolecular FormulaKey Features/ActivitiesReference
4-Aminoimidazo[1,2-a]pyrazineC₇H₈N₄Antibacterial activity
7-Methylimidazo[1,2-a]pyridineC₉H₁₁N₃CNS modulation potential
Imidazo[1,2-a]pyrimidineC₆H₆N₄Nonlinear optical properties

Q. What analytical methods are critical for stability studies of imidazo[1,2-a]azepin-3-amine?

  • HPLC-DAD : Monitors degradation products under stress conditions (heat, light, pH) .
  • LC-MS/MS : Identifies oxidative or hydrolytic metabolites .
  • Forced degradation : Acid/base hydrolysis (0.1M HCl/NaOH) assesses hydrolytic stability .

Methodological Considerations

  • Contradiction analysis : Use multi-technique validation (e.g., NMR + XRD) to resolve structural ambiguities .
  • Data reproducibility : Implement DOE (Design of Experiments) for reaction optimization .
  • Target prioritization : Combine phenotypic screening with target deconvolution (e.g., CRISPR or proteomics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine
Reactant of Route 2
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.